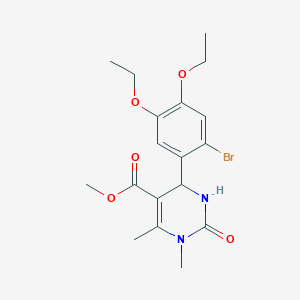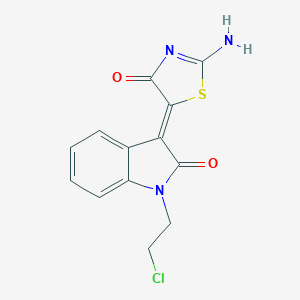![molecular formula C21H22N4O2S2 B308174 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308174.png)
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of benzoxazepine derivatives, which have been extensively studied due to their diverse biological activities. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are of great interest to researchers. In
Mechanism of Action
The mechanism of action of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, this compound has been reported to exhibit antiviral and antimicrobial activities.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Furthermore, this compound has been reported to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to yield a higher purity product with a better yield. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored further.
Conclusion
In conclusion, 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This compound has diverse biological activities such as antitumor, antiviral, and antimicrobial activities. The mechanism of action of this compound involves the inhibition of topoisomerase II and protein kinase C. This compound has several biochemical and physiological effects such as inducing apoptosis in cancer cells and exhibiting neuroprotective effects. The advantages of using this compound in lab experiments include its diverse biological activities and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis. Finally, the future directions for the research on this compound include the development of this compound as a novel therapeutic, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields.
Synthesis Methods
The synthesis of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate is then reacted with pentanethiol to form 2-(pentylthio)acetanilide. The next step involves the reaction of 2-(pentylthio)acetanilide with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 7-acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. This synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research due to its diverse biological activities. This compound has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
properties
Product Name |
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C21H22N4O2S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
1-(3-pentylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-4-7-12-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(27-19)17-11-8-13-28-17/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
InChI Key |
YWPMKDSYIZMKEC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)